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Introduction
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its preclinical

development has provided significant insights into its absorption, distribution, metabolism, and

excretion (ADME) properties. This technical guide provides a detailed overview of the

pharmacokinetics and metabolism of TG-100435, presenting key data, experimental

methodologies, and metabolic pathways to support further research and development efforts.

Pharmacokinetic Profile
The pharmacokinetic properties of TG-100435 have been characterized in several preclinical

species. The compound generally exhibits moderate to high oral bioavailability and is subject to

species-dependent variations in its clearance.

Table 1: Key Pharmacokinetic Parameters of TG-100435
in Different Species

Parameter Mouse Rat Dog

Systemic Clearance

(CL)
20.1 ml/min/kg 12.7 ml/min/kg 14.5 ml/min/kg

Oral Bioavailability (F) 74% 23% 11%
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Data compiled from in vivo studies.[1]

Metabolism
In vitro and in vivo studies in human, dog, and rat have demonstrated that TG-100435
undergoes oxidative metabolism, leading to the formation of four identified metabolites.[1] The

primary metabolic pathway is the N-oxidation of the ethylpyrrolidine moiety, resulting in the

formation of a major and more potent metabolite, TG100855.[1]

Metabolic Pathways
The biotransformation of TG-100435 is primarily mediated by Flavin-containing

monooxygenases (FMOs), with a smaller contribution from Cytochrome P450 (CYP) enzymes.

Specifically, FMO1 and FMO3 have been identified as the key FMO isoforms responsible for

the formation of TG100855, while CYP3A4 is the main CYP isoform involved in the metabolism

of the parent compound.[2]
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Metabolic pathway of TG-100435.

Pharmacological Activity of the Major Metabolite
The N-oxide metabolite, TG100855, is noteworthy for its enhanced potency compared to the

parent compound. It is reported to be 2 to 9 times more potent as a tyrosine kinase inhibitor.[1]

Following oral administration of TG-100435 in rats and dogs, the systemic exposure of

TG100855 was found to be 1.1-fold and 2.1-fold greater, respectively, than that of the parent

drug.[1] This indicates that the metabolite significantly contributes to the overall

pharmacological effect of TG-100435 in vivo.

Experimental Protocols
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The following sections detail the methodologies employed in the pharmacokinetic and

metabolism studies of TG-100435.

In Vivo Pharmacokinetic Studies
A representative experimental design for determining the pharmacokinetic profile of TG-100435
in animal models is outlined below.
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Workflow for in vivo pharmacokinetic studies.
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1. Animal Models: Studies are typically conducted in mice (e.g., BALB/c), rats (e.g., Sprague-

Dawley), and dogs (e.g., Beagle). Animals are housed in controlled environments with

regulated light-dark cycles and access to food and water.

2. Dosing: For oral administration, TG-100435 is often formulated as a suspension in a vehicle

such as 0.5% methylcellulose. For intravenous administration, the compound is dissolved in a

suitable vehicle like saline. Doses are administered based on the body weight of the animals.

3. Blood Collection: Blood samples are collected at various time points post-dosing (e.g., pre-

dose, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via appropriate methods for each species

(e.g., tail vein, jugular vein). Samples are collected into tubes containing an anticoagulant (e.g.,

EDTA) and centrifuged to separate plasma.

4. Bioanalysis: The concentrations of TG-100435 and its metabolite, TG100855, in plasma

samples are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS) method.

5. Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental or compartmental methods to determine key pharmacokinetic parameters such

as clearance (CL), volume of distribution (Vd), half-life (t1/2), area under the curve (AUC), and

oral bioavailability (F).

In Vitro Metabolism Studies
The following protocol describes a typical approach to identify the enzymes responsible for the

metabolism of TG-100435.

1. Incubation with Liver Microsomes:

System: Human liver microsomes (HLM) are used as the primary in vitro system.

Reaction Mixture: A typical incubation mixture contains TG-100435 (e.g., 1 µM), HLM (e.g.,

0.5 mg/mL), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and

incubated at 37°C for a specified period (e.g., 60 minutes).
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Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

2. Enzyme Phenotyping with Chemical Inhibitors:

To identify the specific CYP and FMO isoforms involved, incubations are performed in the

presence of selective chemical inhibitors.

CYP3A4 Inhibition: Ketoconazole (10-20 µM) is used as a specific inhibitor of CYP3A4.[2]

Non-specific CYP Inhibition: 1-Aminobenzotriazole (2 mM) is used as a broad-spectrum CYP

inhibitor.[2]

FMO Inhibition: Methimazole (3 mM) is used as a competitive inhibitor of FMOs.[2]

3. Incubation with Recombinant Enzymes:

To confirm the role of specific enzymes, TG-100435 is incubated with cDNA-expressed

human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4) and

FMO isoforms (FMO1, FMO3, FMO5).

4. Sample Analysis:

Following incubation and reaction termination, the samples are centrifuged, and the

supernatant is analyzed by LC-MS/MS to measure the depletion of TG-100435 and the

formation of its metabolites.
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Workflow for in vitro metabolism studies.

LC-MS/MS Bioanalytical Method
A sensitive and specific LC-MS/MS method is essential for the accurate quantification of TG-
100435 and TG100855 in biological matrices.

1. Sample Preparation: Plasma samples are typically prepared by protein precipitation with a

solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

2. Chromatographic Separation:
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Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component

(e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in

acetonitrile) is employed.

Flow Rate: A typical flow rate is around 0.4 mL/min.

3. Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific

precursor-to-product ion transitions for TG-100435 and TG100855, as well as an internal

standard.

4. Calibration and Quantification: A calibration curve is constructed by analyzing standards of

known concentrations, and the concentrations of the analytes in the study samples are

determined by interpolation from this curve.

Conclusion
This technical guide provides a comprehensive summary of the pharmacokinetics and

metabolism of TG-100435. The compound exhibits species-dependent pharmacokinetics and is

metabolized to a more potent N-oxide metabolite, TG100855, primarily by FMO1 and FMO3.

Understanding these ADME properties is critical for the design of further preclinical and clinical

studies, including the assessment of potential drug-drug interactions and the prediction of

human pharmacokinetics. The detailed experimental protocols provided herein offer a valuable

resource for researchers in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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